Structural Differentiator: Dimethylaminoethyl Side Chain Increases Hydrogen-Bond Acceptor Count and Rotatable Bond Flexibility Relative to N-Methyl and N-Ethyl Analogs
The target compound possesses a dimethylaminoethyl group at the N-5 carboxamide position, which introduces a tertiary amine and extends the side chain by two methylene units compared to the N-methyl analog. Calculated molecular descriptors show that this side chain increases the hydrogen-bond acceptor count from 2 (2-amino-N-methylthiazole-5-carboxamide) to 5 and the rotatable bond count from 2 to 4, while the topological polar surface area increases from 96.25 Ų to 99.5 Ų. These differences are critical because the additional H-bond acceptor and conformational flexibility directly affect binding pocket occupancy and ligand efficiency in kinase targets [1] .
| Evidence Dimension | Hydrogen-bond acceptor count; rotatable bond count; topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | H-bond acceptors: 5; Rotatable bonds: 4; TPSA: 99.5 Ų (PubChem computed) |
| Comparator Or Baseline | 2-Amino-N-methylthiazole-5-carboxamide (CAS 1177494-20-0): H-bond acceptors: 2; Rotatable bonds: 2; TPSA: 96.25 Ų (Bidepharm computed) |
| Quantified Difference | Δ H-bond acceptors: +3; Δ Rotatable bonds: +2; Δ TPSA: +3.25 Ų |
| Conditions | Computed descriptors from PubChem (target) and Bidepharm supplier database (comparator); values calculated using standard cheminformatics algorithms (Cactvs, XLogP3) |
Why This Matters
The higher H-bond acceptor count and conformational flexibility of the target compound enable distinct pharmacophoric interactions in kinase ATP-binding pockets that simpler N-alkyl analogs cannot achieve, making the compound a non-interchangeable building block in SAR-driven inhibitor optimization programs.
- [1] PubChem. Compound Summary: 2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide, CID 82171898. https://pubchem.ncbi.nlm.nih.gov/compound/82171898 (accessed May 2024). View Source
